molecular formula C30H26O6 B15329578 4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid

4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid

Cat. No.: B15329578
M. Wt: 482.5 g/mol
InChI Key: OXYVNYNENAKAPF-UHFFFAOYSA-N
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Description

4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid is a complex organic compound characterized by its multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction requires a palladium catalyst and boronic acid derivatives . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone or aldehyde groups into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups under the influence of catalysts like aluminum chloride.

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.

Scientific Research Applications

4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, van der Waals interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C30H26O6

Molecular Weight

482.5 g/mol

IUPAC Name

4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C30H26O6/c1-15-11-25(17(3)9-23(15)19-5-7-21(29(33)34)27(31)13-19)26-12-16(2)24(10-18(26)4)20-6-8-22(30(35)36)28(32)14-20/h5-14,31-32H,1-4H3,(H,33,34)(H,35,36)

InChI Key

OXYVNYNENAKAPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CC(=C(C=C2C)C3=CC(=C(C=C3)C(=O)O)O)C)C)C4=CC(=C(C=C4)C(=O)O)O

Origin of Product

United States

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